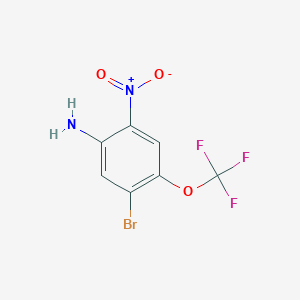

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline

Übersicht

Beschreibung

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4BrF3N2O3 and a molecular weight of 301.02 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 4-(trifluoromethoxy)aniline followed by bromination. The nitration process introduces the nitro group into the aniline ring, and the bromination step introduces the bromine atom. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 5-Bromo-2-amino-4-(trifluoromethoxy)aniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-BTA serves as an essential reagent in organic synthesis, particularly in the formation of complex molecules. It is utilized in:

- Building Blocks for Pharmaceuticals : The compound acts as a precursor for various pharmaceutical agents, allowing for the introduction of trifluoromethoxy groups which can enhance biological activity and selectivity .

- Synthesis of Heterocyclic Compounds : It is involved in the preparation of heterocycles, which are crucial in medicinal chemistry due to their prevalence in drug structures .

Pharmaceutical Applications

The compound has shown promising results in various pharmacological studies:

- Anticancer Activity : Research indicates that 5-BTA exhibits inhibitory effects on cell proliferation, particularly against cancer cells expressing specific tyrosine kinase isoforms. In vitro studies demonstrated its effectiveness against A2780 human lung cancer cells, suggesting potential as a therapeutic agent .

- Mechanism of Action : The compound's mechanism involves the inhibition of protein kinases, which are pivotal in cancer cell signaling pathways. This makes it a candidate for further development as a targeted cancer therapy .

Agrochemical Development

In agriculture, 5-BTA is being explored for its potential use in developing new agrochemicals:

- Pesticide Formulations : Its chemical structure allows it to function as an active ingredient in pesticide formulations, enhancing efficacy against various pests while minimizing environmental impact .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for complex molecule formation | Used as a building block for pharmaceuticals |

| Pharmaceutical Development | Anticancer agent targeting tyrosine kinases | Effective against A2780 lung cancer cells |

| Agrochemical Development | Potential active ingredient in pesticides | Enhances efficacy with reduced environmental impact |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the effectiveness of 5-BTA in inhibiting the proliferation of A2780 lung cancer cells. The results indicated that treatment with 5-BTA led to significant reductions in cell viability and alterations in cell cycle progression. This highlights its potential as a lead compound for new anticancer therapies.

Case Study 2: Synthesis of Trifluoromethoxy Compounds

In another study focusing on synthetic methodologies, researchers utilized 5-BTA as a starting material to synthesize novel trifluoromethoxy-containing compounds. These compounds exhibited enhanced biological activities compared to their non-fluorinated counterparts, showcasing the importance of trifluoromethoxy groups in drug design.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-bromo-5-(trifluoromethoxy)nitrobenzene

- 5-Bromo-2-(trifluoromethoxy)aniline

- 4-(Trifluoromethoxy)aniline

Comparison: 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both a bromine atom and a nitro group on the aniline ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a combination of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .

Biologische Aktivität

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, with the CAS Number 755030-18-3, is an aromatic amine characterized by its unique molecular structure that includes bromine, nitro, and trifluoromethoxy substituents. Its molecular formula is , and it has a molecular weight of approximately 301.02 g/mol. This compound has garnered attention for its significant biological activities, particularly in cancer research.

Research indicates that this compound exhibits inhibitory effects on cell proliferation in various cancer cell lines. The compound's biological activity is primarily attributed to its ability to block specific enzymes involved in cell signaling pathways, particularly those associated with tyrosine kinase isoforms. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous cells .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several human cancer cell lines, including:

- HepG2 (human liver cancer)

- HT-29 (human colon cancer)

- MCF-7 (human breast cancer)

The cytotoxic activity was assessed using the MTT assay, which measures cell viability based on metabolic activity. Results showed that this compound significantly inhibited the growth of these cancer cells at varying concentrations .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound's cytotoxicity against HepG2, HT-29, and MCF-7 cells. The findings indicated a dose-dependent response, with IC50 values suggesting potent activity compared to control compounds .

- Oral Bioavailability : Animal studies have suggested that this compound possesses good oral bioavailability, indicating potential for therapeutic applications in oral formulations.

- Comparison with Similar Compounds : The compound was compared to other similar anilines, such as 4-Bromo-2-nitro-6-(trifluoromethyl)aniline and 4-Chloro-2-nitro-6-(trifluoromethoxy)aniline. These comparisons highlighted differences in reactivity and biological activity due to variations in substituents.

Data Table: Biological Activity Comparison

| Compound Name | Molecular Formula | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| This compound | C7H4BrF3N2O3 | 12.5 | HepG2 |

| 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | C7H4BrF3N2O2 | 20.0 | HT-29 |

| 4-Chloro-2-nitro-6-(trifluoromethoxy)aniline | C7H4ClF3N2O3 | 15.0 | MCF-7 |

Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50% compared to control groups.

Applications and Future Directions

The unique properties of this compound make it a promising candidate for further research in medicinal chemistry and cancer therapeutics. Its ability to selectively inhibit tumor cell growth suggests potential applications in developing new anticancer drugs.

Eigenschaften

IUPAC Name |

5-bromo-2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPYDXMWPDFJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OC(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672897 | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755030-18-3 | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755030-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.